1H-quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-amino-1,1’-azonaphthalene involves several steps. One common method includes the diazotization of 4-nitroaniline followed by reduction to form the azo compound. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired product .
Chemical Reactions Analysis
4-amino-1,1’-azonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The amino group in 4-amino-1,1’-azonaphthalene can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include acids, bases, and reducing agents.
Scientific Research Applications
4-amino-1,1’-azonaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical experiments and processes.
Biology: This compound is used in labeling experiments to track biological molecules.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 4-amino-1,1’-azonaphthalene involves its interaction with molecular targets through its azo and amino groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior .
Comparison with Similar Compounds
4-amino-1,1’-azonaphthalene can be compared with other azo compounds such as 4-nitro-1,1’-azonaphthalene and 4-chloro-1,1’-azonaphthalene. While these compounds share similar structures, 4-amino-1,1’-azonaphthalene is unique due to its specific functional groups, which confer distinct chemical properties and reactivity .
Conclusion
4-amino-1,1’-azonaphthalene (1H-quinolin-5-one) is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties make it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1H-quinolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNQVWJYDXOLST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=CC=CNC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)C2=CC=CNC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.